![molecular formula C21H16ClN3O5S2 B3018271 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide CAS No. 1207030-71-4](/img/structure/B3018271.png)
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide
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Overview
Description
The compound appears to be a complex molecule that may have been designed to target specific biological receptors or pathways. It contains several distinct structural motifs, including a 1,2,4-oxadiazole ring, a chlorophenyl group, a benzodioxin moiety, and a thiophene sulfonamide. These structural features suggest that the compound could have a range of biological activities, potentially including receptor antagonism or antimicrobial effects.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-aryloxycarbonylthiophene-3-sulfonamides were synthesized and evaluated for their activity at endothelin receptors . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed. This might involve the formation of the 1,2,4-oxadiazole ring followed by the introduction of the thiophene sulfonamide and benzodioxin groups through appropriate coupling reactions.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a planar 1,2,4-oxadiazole ring system, which could facilitate interactions with biological targets. The presence of the chlorophenyl group might contribute to the compound's binding affinity and selectivity, while the benzodioxin moiety could add to the compound's lipophilicity and potentially its ability to cross biological membranes. The thiophene sulfonamide portion of the molecule is a common feature in many biologically active compounds and could play a key role in the compound's overall activity profile.
Chemical Reactions Analysis
While specific chemical reactions involving the compound have not been detailed, it is reasonable to infer that it could undergo reactions typical of its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the sulfonamide could be involved in the formation of derivatives through reactions with electrophiles. The chlorophenyl group might also undergo further halogenation or coupling reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic systems and heteroatoms suggests that the compound would likely exhibit significant polarity and could have a relatively high melting point. Its solubility in organic solvents and water would be determined by the balance between its polar and nonpolar regions. The compound's stability could be affected by the presence of the oxadiazole ring, which might be susceptible to hydrolysis or other ring-opening reactions under certain conditions.
Scientific Research Applications
Sulfonamide Applications in Research
Antibacterial Properties
Sulfonamides, like sulfamethoxazole, have a well-documented history of being used as antibiotics. They are particularly noted for their ability to inhibit bacterial synthesis of dihydrofolic acid, a critical component in bacterial nucleic acid synthesis. This action makes them effective against a broad spectrum of bacteria, highlighting their importance in treating bacterial infections (Meekins, Sullivan, & Gruchalla, 1994) source.
Antimycotic Activity
Certain sulfonamide compounds have been studied for their antifungal properties, as demonstrated in the treatment of conditions like Pityriasis versicolor and cutaneous dermatophytosis with sertaconazole. These studies showcase the versatility of sulfonamides in treating not only bacterial but also fungal infections, emphasizing their role in developing topical antimycotic treatments (Nasarre et al., 1992; Pedragosa et al., 1992) source1, source2.
Resistance Patterns in Infectious Diseases
The genetic markers of resistance to pyrimethamine and sulfonamides in pathogens like Plasmodium falciparum have been compared to resistance patterns in Escherichia coli. This research underscores the growing concern over drug resistance and the need for continuous monitoring and development of new therapeutic strategies to combat resistant infectious diseases (Kofoed et al., 2004) source.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5S2/c1-25(15-5-6-16-17(12-15)29-9-8-28-16)32(26,27)18-7-10-31-19(18)21-23-20(24-30-21)13-3-2-4-14(22)11-13/h2-7,10-12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSACHZOVFMWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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